![molecular formula C14H13ClN2O B2763091 2-[(4-Chlorobenzyl)amino]benzenecarboxamide CAS No. 20287-39-2](/img/structure/B2763091.png)

2-[(4-Chlorobenzyl)amino]benzenecarboxamide

Overview

Description

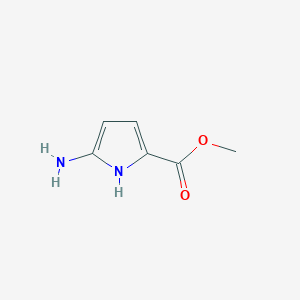

2-[(4-Chlorobenzyl)amino]benzenecarboxamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in laboratory settings and is not typically available for general use .

Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide consists of a benzene ring attached to a carboxamide group and a chlorobenzyl group . The presence of these functional groups may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide are not extensively detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications

Antimycobacterial Activity

The compound has shown significant antimycobacterial activity. For instance, 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide has shown the highest antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), as well as against other mycobacterial strains .

Antifungal Activity

The compound also exhibits antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown the highest antifungal activity against Trichophyton mentagrophytes, the most susceptible fungal strain tested (MIC = 15.62 µmol/L) .

Photosynthesis-Inhibiting Activity

Some derivatives of the compound have shown photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). The most active compounds in inhibition of PET in spinach chloroplasts were 5‑tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC 50 = 7.4 µmol/L) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)-pyrazine-2-carboxamide (IC 50 = 13.4 µmol/L) .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives. For instance, a simple and efficient method was developed for the synthesis of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine .

Antitubercular Activity

A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives are synthesized and their structures are confirmed by 1 H and 13 C NMR. These derivatives have shown potential antitubercular activity .

Safety and Hazards

While specific safety and hazard information for 2-[(4-Chlorobenzyl)amino]benzenecarboxamide is not available, related compounds such as 2-[(4-chlorobenzyl)amino]benzenecarboxylic acid are labeled with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . It is recommended to handle this compound with appropriate safety precautions.

properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOMYOFFTWHHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)amino]benzenecarboxamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)

![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)